(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H14N2O2 and its molecular weight is 314.344. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
- Synthesis and Structural Determination : The synthesis of related acrylamide derivatives, including similar structures to (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide, has been explored. For instance, Kariuki et al. (2022) described the synthesis of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, including its structure determination through NMR spectroscopy and X-ray diffraction (Kariuki et al., 2022).
Antitumor Activity
- Antitumor Properties : Certain cyanoacrylamide derivatives demonstrate significant antitumor activity. Fahim et al. (2019) explored novel pyrimidiopyrazole derivatives, including (E)-2-cyano-3-(dimethylamino)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylamide, revealing their in vitro antitumor potential against HepG2 cell lines (Fahim et al., 2019).
Corrosion Inhibition
- Corrosion Inhibition in Copper : Acrylamide derivatives, such as 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors in copper, as investigated by Abu-Rayyan et al. (2022). This research highlights the potential use of similar cyanoacrylamide derivatives in corrosion inhibition applications (Abu-Rayyan et al., 2022).
Organic Chemistry Synthesis
- Synthesis in Green Organic Chemistry : Jimenez et al. (2019) reported the synthesis of E-2-cyano-3(furan-2-yl) acrylamide using green chemistry methods, highlighting the potential of similar compounds in sustainable chemistry practices (Jimenez et al., 2019).
Solar Cell Applications
- Molecular Engineering for Solar Cells : Kim et al. (2006) conducted research on organic sensitizers for solar cell applications, involving similar cyanoacrylic acid derivatives. This work underscores the relevance of such compounds in enhancing solar cell efficiency (Kim et al., 2006).
Mechanism of Action
Future Directions
The compound’s potential as a therapeutic target for metabolic disorders and other diseases, including cancer, is being explored. The current status, progress, and challenges in developing small molecule compounds to modulate SIRT5 activity with high potency and specificity are also being reviewed .
Properties
IUPAC Name |
(E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-14-16(20(23)22-17-9-5-2-6-10-17)13-18-11-12-19(24-18)15-7-3-1-4-8-15/h1-13H,(H,22,23)/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBBXYDGXHVSSM-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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